molecular formula C25H33N3O3 B2708549 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine CAS No. 2034524-25-7

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Cat. No. B2708549
CAS RN: 2034524-25-7
M. Wt: 423.557
InChI Key: MRSRAUYUHDOUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound has been involved in the synthesis of novel derivatives with potential antimicrobial activities. For instance, certain derivatives have been found to possess good or moderate activities against various microorganisms, suggesting its potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

  • Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties. This suggests its possible use in the development of new treatments for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).

Antipsychotic Potential

  • Studies have explored its derivatives for potential antipsychotic effects, particularly targeting dopamine and serotonin receptors. This research is significant for the development of new antipsychotic drugs (Raviña et al., 2000).

Central Nervous System Agents

  • The compound has been used in the synthesis of spiro derivatives that may act as central nervous system agents, potentially contributing to treatments for various neurological disorders (Bauer et al., 1976).

Radiometabolism and Pharmacokinetics

  • It has been utilized in the study of radiometabolism and pharmacokinetics, particularly in PET imaging. This research is crucial for understanding the distribution and elimination of drugs within the body (Luoto et al., 2014).

Synthesis of Highly Potent Compounds

  • The compound has played a role in the synthesis of highly potent piperazine-linked derivatives with potential applications in antibacterial drug design (Patel & Park, 2014).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-29-22-6-4-5-21(17-22)28-15-13-27(14-16-28)20-9-11-26(12-10-20)18-23-19-30-24-7-2-3-8-25(24)31-23/h2-8,17,20,23H,9-16,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSRAUYUHDOUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine

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